1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride
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Overview
Description
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is a chemical compound with the molecular formula C16H14N2O2.HCl and a molecular weight of 302.75. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 1- and 2-amino anthraquinones with tri-ethyl orthoformate and CH-acid compounds without using any solvent or catalyst at a mild temperature of 50°C . This method yields the desired products in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: In industrial settings, 1-aminoanthraquinone, a precursor to 1-((2-Aminoethyl)amino)anthraquinone, can be synthesized via high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process involves optimizing conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone dyes.
Biology: It is used in the study of biological processes and as a fluorescent probe.
Industry: It is used in the production of dyes and pigments, as well as in environmental sensors.
Mechanism of Action
The mechanism of action of 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing cellular processes .
Comparison with Similar Compounds
- 1-Aminoanthraquinone
- 2-Aminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,5-Diaminoanthraquinone
Comparison: 1-((2-Aminoethyl)amino)anthraquinone, monohydrochloride is unique due to its specific aminoethyl substitution, which enhances its solubility and reactivity compared to other aminoanthraquinone derivatives. This makes it particularly useful in applications requiring high reactivity and solubility .
Properties
CAS No. |
97404-13-2 |
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Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
1-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-8-9-18-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19;/h1-7,18H,8-9,17H2;1H |
InChI Key |
WYTHYWAAQAHLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |
Origin of Product |
United States |
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